molecular formula C10H12O3 B189015 4-(2-Hydroxypropan-2-yl)benzoic acid CAS No. 3609-50-5

4-(2-Hydroxypropan-2-yl)benzoic acid

Cat. No.: B189015
CAS No.: 3609-50-5
M. Wt: 180.2 g/mol
InChI Key: SLFZJKUFAVHARP-UHFFFAOYSA-N
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Description

4-(2-Hydroxypropan-2-yl)benzoic acid is a versatile organic compound with the molecular formula C10H12O3. It is known for its unique properties and is widely used in various scientific research applications, including drug development, organic synthesis, and polymer chemistry.

Mechanism of Action

Target of Action

The primary target of 4-(2-Hydroxypropan-2-yl)benzoic acid is microbial communities, particularly bacteria . These microorganisms play a crucial role in the degradation of this compound . The compound can be readily metabolized by many microbial communities, and strains capable of degrading it have been isolated from various environments .

Mode of Action

The compound interacts with its microbial targets, leading to its degradation . The degradation of this compound in the environment is mainly due to bacterial metabolism . The activities of fungi and algae in its degradation are also discussed .

Biochemical Pathways

The degradation of this compound under aerobic conditions has been studied extensively, and several degradation pathways have been proposed . The metabolites produced during degradation include 4-(2-hydroxypropan-2-yl)phenol, 4-(prop-1-en-2-yl)phenol, 1-(4-hydroxyphenyl)ethanone, 4-hydroxybenzaldehyde, benzoic acid, 2-hydroxypropanoic acid, and 2-methylbutanoic acid .

Result of Action

The result of the action of this compound is its degradation into several metabolites . These metabolites are the result of the compound’s interaction with its microbial targets .

Action Environment

The efficiency of the degradation of this compound can be influenced by various environmental factors . The composition and adaptation of the microbial community to the compound’s presence play a role, as well as other environmental factors . The compound can be degraded in various environments, including water, soil, and biomass from wastewater treatment systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxypropan-2-yl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with isopropanol in the presence of an acid catalyst. The reaction proceeds through esterification followed by hydrolysis to yield the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxypropan-2-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involving this compound can occur at the hydroxyl or carboxyl groups.

Major Products Formed

The major products formed from these reactions include various benzoic acid derivatives, alcohols, and substituted phenols. These products are valuable intermediates in organic synthesis and drug development .

Scientific Research Applications

4-(2-Hydroxypropan-2-yl)benzoic acid is widely used in scientific research due to its unique properties. Some of its key applications include:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules and polymers.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It is a precursor in the synthesis of various pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs).

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Comparison with Similar Compounds

4-(2-Hydroxypropan-2-yl)benzoic acid can be compared with other similar compounds, such as:

    4-(2-Hydroxypropan-2-yl)phenol: This compound shares a similar structure but lacks the carboxyl group, resulting in different chemical properties and reactivity.

    4-Isopropylphenol: Another related compound, which has an isopropyl group instead of the hydroxypropan-2-yl group, leading to variations in its applications and effects.

    Benzoic acid: While structurally simpler, benzoic acid serves as a fundamental building block in organic synthesis and has distinct properties compared to this compound.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications.

Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFZJKUFAVHARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280288
Record name 4-(2-hydroxypropan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3609-50-5
Record name 3609-50-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16263
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-hydroxypropan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Isopropylbenzoic acid (5.0 g, 30.5 mmol) was dissolved in a solution of potassium hydroxide (4.1 g, 2 mL, 73.1 mmol) in water (125 mL). To the reaction mixture was added a solution of potassium permanganate (9.6 g, 60.9 mmol) in water (125 mL). The combined mixture was allowed to stir at 60° C. for 2 hours. The reaction mixture was cooled to 0° C. and treated with ethylene glycol (100 μL) and cooled to 0° C. The solid were removed by filtration and the filtrate was acidified to pH 1 by addition of 6 N HCl solution. The solid was removed by filtration, and the filtrate was extracted with diethyl ether (3×200 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated in vacuo to provide 4-(1-hydroxy-1-methyl-ethyl)benzoic acid (5.1 g, 93%) as a white solid. ESI-MS m/z calc. 180.1. found 181.2 (M+1)+; Retention time: 0.6 minutes (3 min run). 1H NMR (400 MHz, MeOD) δ 8.00-7.95 (m, 2H), 7.61-7.56 (m, 2H), 2.64 (s, 1H), 1.54 (s, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
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reactant
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Quantity
125 mL
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solvent
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Quantity
100 μL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Isopropyl-benzoic acid (5.00 g, 30.0 mmol) was dissolved in 20 mL of 10% potassium hydroxide in water solution. To this solution was added 480 mL of 0.2 N aqueous potassium hydroxide solution, followed by a solution of potassium permanganate (9.65 g, 60.0 mmol) in 500 mL of water. The mixture was stirred at 70° C. for one hour. To the reaction mixture was added a few drops of glycerol, and the resulting mixture was cooled to 0° C. Solid residues were removed by filtration, and the filtrate was acidified to pH 1 and extracted twice with ether. The ether extracts were combined, rinsed once with brine and dried over magnesium sulfate and concentrated in vacuo. The concentrate was washed with carbon tetrachloride and recrystallized from water to give 2.2 g (12.2 mmol) of 4-(1-hydroxy-1-methyl-ethyl)-benzoic acid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
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9.65 g
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500 mL
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480 mL
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Synthesis routes and methods III

Procedure details

To a solution of 4-iodobenzoic acid (2.5 g, 10 mmol) in tetrahydrofuran (20 mL) was added lithium chloride (0.42 g, 10 mmol). Then isopropylmagnesium chloride (5 mL, 2 mol/L in tetrahydrofuran) was injected in at −40° C. under nitrogen atmosphere. The reaction mixture was stirred at −40° C. for 1 hour. Then isopropylmagnesium chloride (6 mL, 2 mol/L in tetrahydrofuran) was injected and the reaction was stirred at −40° C. for additional 1 hour. To the solution was added acetone (0.58 g, 10 mmol), and the mixture was stirred at −40° C. for 0.5 hour, then stirred at room temperature for 0.5 hour. After the reaction, the mixture was poured into water (50 mL), hydrochloric acid (3 mol/L) was added to make pH 3-4. and the product was extracted with dichloromethane (50 mL), dried over anhydrous sodium sulfate, concentrated and purified by column chromatography (silica gel dichloromethane:methanol=15:1) to give the pure product 4-(2-hydroxypropan-2-yl)benzoic acid (1.5 g, 83%) as a white solid. 1H NMR (CDCl3, 300 MHz) δ: 8.08 (d, J=8.7 Hz, 2H), 7.60 (d, J=8.4 Hz, 2H), 1.61 (s, 6H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
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5 mL
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reactant
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6 mL
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Reaction Step Three
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0.58 g
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reactant
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0 (± 1) mol
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50 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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